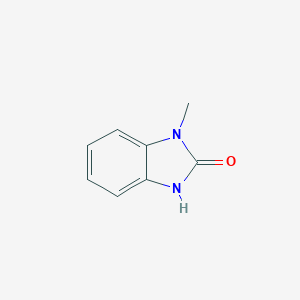

1-Methyl-2-benzimidazolinone

Description

Contextual Significance of the Benzimidazolone Heterocyclic Scaffold

The benzimidazolone scaffold, a fused ring system comprising a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in medicinal chemistry and materials science. benthamscience.comimpactfactor.org Its structural rigidity and capacity for diverse substitutions make it a "privileged scaffold," meaning it can interact with a wide array of biological targets. nih.gov This versatility stems from its physicochemical attributes, including its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions. nih.gov These properties enable benzimidazolone derivatives to bind effectively to macromolecules, leading to a broad spectrum of pharmacological activities. nih.gov

Benzimidazoles, the parent heterocyclic system, have been extensively explored, yielding numerous compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. benthamdirect.comnih.gov The stability and bioavailability of the benzimidazole (B57391) nucleus contribute to its widespread use in drug development. benthamscience.com The benzimidazol-2-one (B1210169) core, a specific iteration of this scaffold, is the structural foundation for numerous biologically active molecules and approved drugs, highlighting its therapeutic relevance. nih.gov

Historical Trajectories and Modern Research Impetus of 1-Methyl-2-benzimidazolinone

The first benzimidazole was synthesized in 1872, and the biological potential of the benzimidazole nucleus was first investigated in 1944. nih.govrjpbcs.com The discovery of thiabendazole's potent anthelmintic activity in 1961 spurred the development of a wide range of benzimidazole-based drugs. rjpbcs.com

This compound itself can be synthesized through methods such as the carbonylation and methylation of o-phenylenediamine (B120857). lookchem.com Historically, research focused on its synthesis and basic reactivity. In solution, for instance, it can be formed through the rearrangement of 1-methoxybenzimidazole. researchgate.net

Modern research is driven by the quest for new therapeutic agents with improved efficacy and specificity. The this compound moiety is being incorporated into more complex molecules to enhance their pharmacological profiles. A significant area of contemporary research involves its use in the design of enzyme inhibitors. For example, novel pyridone-benzamide derivatives containing the this compound moiety have been developed as potent inhibitors of EZH2, a promising target for the treatment of B-cell lymphomas. bohrium.comresearchhub.com This research aims to create analogues with improved activity and metabolic stability. bohrium.com

Scope and Research Focus within Chemical Sciences

The research focus on this compound within the chemical sciences is primarily centered on its role as a key building block in the synthesis of more complex molecules with specific functional properties. It serves as an important intermediate in the creation of various derivatives. lookchem.com

Current research endeavors include:

Medicinal Chemistry: The primary application lies in the design and synthesis of new drug candidates. The this compound core is being investigated for its potential in developing treatments for a range of conditions, including cancer and inflammatory diseases. bohrium.comontosight.aiontosight.ai Its derivatives are being explored for their antimicrobial and anticancer activities. ontosight.ai

Organic Synthesis: Researchers are continuously developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the use of various catalytic systems to promote the desired chemical transformations. lookchem.com

Computational Chemistry: Theoretical studies, such as quantum chemical insights, are being employed to understand the reaction mechanisms and electronic properties of this compound and its derivatives. researchgate.net These computational approaches aid in the rational design of new compounds with desired activities. impactfactor.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1849-01-0 |

| Molecular Formula | C8H8N2O |

| IUPAC Name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |

| Melting Point | 192°C to 196°C |

Table 1: Physicochemical Properties of this compound. thermofisher.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEHNKXDXBNHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343559 | |

| Record name | 1-Methyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-01-0 | |

| Record name | 1-Methyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methyl 2 Benzimidazolinone and Its Derivatives

Carbonylation-Based Synthetic Routes

Carbonylation reactions represent a classical and widely utilized approach for the synthesis of benzimidazolinones. These methods involve the introduction of a carbonyl group (C=O) between the two nitrogen atoms of an o-phenylenediamine (B120857) precursor. The specific carbonylating agent and reaction conditions can be tailored to achieve high yields and purity. For the synthesis of 1-methyl-2-benzimidazolinone, the starting material is typically N-methyl-o-phenylenediamine.

Catalytic methods offer efficient and often more environmentally benign alternatives to stoichiometric reagents. Various catalytic systems have been developed for the carbonylation of o-phenylenediamine derivatives.

One prominent strategy is reductive carbonylation , where 2-nitroanilines are catalytically reduced in the presence of carbon monoxide (CO). mdpi.comresearchgate.net This process generates an isocyanate intermediate in situ, which then undergoes intramolecular cyclization to form the benzimidazolinone ring. researchgate.net While highly effective, this method requires the handling of flammable and toxic CO gas, necessitating specialized equipment. researchgate.net

Another catalytic approach involves the use of dimethyl carbonate (DMC) as a green carbonylating agent. The synthesis of this compound can be achieved through the carbonylation and methylation of o-phenylenediamine using DMC. lookchem.com This reaction is often facilitated by lead catalysts, such as Pb(NO₃)₂ or Pb(OAc)₂. lookchem.com

Palladium-catalyzed oxidative carbonylation is another powerful technique. For instance, PdI₂ can catalyze the oxidative carbonylation of 1,2-benzenediamine in the presence of an oxidant and CO to yield benzimidazolone. mdpi.com This methodology has been extended to a variety of substrates, showcasing the versatility of palladium catalysis in forming the heterocyclic core. mdpi.com

Table 1: Overview of Catalyzed Carbonylation Strategies for Benzimidazolone Synthesis

| Catalytic System | Precursor | Carbonyl Source | Key Features |

|---|---|---|---|

| Various Transition Metals | 2-Nitroanilines | Carbon Monoxide (CO) | In situ isocyanate formation via reductive activation. mdpi.comresearchgate.net |

| Lead Nitrate (B79036)/Acetate | o-Phenylenediamine | Dimethyl Carbonate (DMC) | Serves as both a carbonylation and methylation agent. lookchem.com |

| Palladium Iodide (PdI₂) | 1,2-Benzenediamine | Carbon Monoxide (CO) | Oxidative carbonylation process. mdpi.com |

| Selenium | Diamines | Carbon Monoxide (CO) | Catalytic N-carbonylation in the presence of N-methylpyrrolidine. oup.com |

Historically, phosgene (B1210022) (COCl₂) was a conventional reagent for the cyclization of 1,2-diamines to produce benzimidazolinones. mdpi.com Despite its high reactivity, the extreme toxicity and gaseous nature of phosgene have led to a significant decline in its use in favor of safer alternatives. mdpi.com

Triphosgene (B27547) , or bis(trichloromethyl) carbonate (BTC), has emerged as a superior substitute. grafiati.comchemicalbook.com It is a stable, crystalline solid that is easier and safer to handle than phosgene. grafiati.comnih.gov In a reaction, one molecule of triphosgene behaves as three equivalents of phosgene. The reaction of o-phenylenediamine or its derivatives with triphosgene, typically in the presence of a base like triethylamine, provides an efficient route to benzimidazolones. grafiati.comchemicalbook.com This method significantly reduces the risks associated with handling highly toxic materials while maintaining high synthetic utility. grafiati.com

Table 2: Comparison of Phosgene and Triphosgene for Benzimidazolone Synthesis

| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | High reactivity, allows for low-temperature reactions. | Extremely toxic, corrosive, requires special handling. mdpi.com |

| Triphosgene | C₃Cl₆O₃ | Solid | Safer, easier to handle crystalline solid. grafiati.comnih.gov | Less reactive than phosgene, may require higher temperatures. |

1,1′-Carbonyldiimidazole (CDI) is another safe and effective carbonylating agent used extensively in the synthesis of ureas, carbamates, and heterocyclic compounds like benzimidazolinones. mdpi.comwikipedia.org It is a stable, crystalline solid that is commercially available and straightforward to handle. wikipedia.orgscielo.org.mx

The reaction involves the treatment of an o-phenylenediamine derivative with CDI. The process is highly efficient, driven by the formation of imidazole (B134444) as a byproduct. wikipedia.org This methodology has been successfully applied in both batch and continuous flow synthesis. nih.gov Flow chemistry approaches, in particular, offer excellent control over reaction parameters, leading to high purity, excellent yields, and significant productivity, making the method scalable for industrial applications. nih.gov

Table 3: CDI-Promoted Cyclocarbonylation of o-Phenylenediamine

| Reaction Type | Solvent System | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Batch | DMF, Ethyl Acetate, Benzene (B151609) | Varies | Safe reagent, good yields. orientjchem.org | orientjchem.org |

| Continuous Flow | THF/PEG 300 | ~210 °C | High yield (>95%), high productivity, scalable. nih.gov | nih.gov |

Phosgene and Triphosgene Mediated Cyclocarbonylation

Oxidative Cyclization Approaches

Oxidative cyclization methods provide a modern and powerful alternative for constructing the benzimidazolone ring. These reactions typically involve the formation of a C–N bond through an intramolecular cyclization process under oxidative conditions, often avoiding the need for pre-functionalized starting materials or harsh reagents.

The use of hypervalent iodine(III/V) reagents has gained prominence as an environmentally friendly, metal-free approach to various oxidative transformations. ritsumei.ac.jprsc.org A notable application is the synthesis of benzimidazolinones through the oxidative cyclization of N'-aryl urea (B33335) compounds. mdpi.comresearchgate.net

This method utilizes a catalytic amount of an iodoarene precursor in the presence of a terminal oxidant, such as meta-chloroperoxybenzoic acid (mCPBA). mdpi.comresearchgate.net The proposed mechanism involves the in situ generation of a reactive μ-oxo iodine(III) catalyst, which coordinates to the urea substrate and facilitates an electrophilic intramolecular C–N bond formation. mdpi.comresearchgate.net This strategy is distinguished by its metal-free conditions, mild reaction parameters, and tolerance of various functional groups on the aromatic ring of the urea precursor. mdpi.com Research has demonstrated the synthesis of various substituted benzimidazolinones in moderate to good yields using this approach. mdpi.com

Table 4: Hypervalent Iodine-Catalyzed Synthesis of Benzimidazolinones

| Catalyst System | Substrate | Oxidant | Yield Range | Key Features |

|---|---|---|---|---|

| Iodoarene (cat.) / Acetic Acid | N'-aryl-N-methoxy ureas | mCPBA | 32-75% | Metal-free, mild conditions, intramolecular C-N coupling. mdpi.comresearchgate.net |

| Aryl Iodide (cat.) / Protic Alcohol | Phenylurea derivatives | Oxone | up to 97% | Efficient C-H amination, good functional group tolerance. acs.org |

Intramolecular C–N coupling reactions are a cornerstone of modern heterocyclic synthesis, providing direct routes to fused ring systems. For benzimidazolones, these strategies typically involve the cyclization of a urea derivative where one nitrogen is attached to an appropriately substituted aromatic ring.

One powerful method involves the palladium-catalyzed intramolecular C–N bond formation . A reported cascade reaction couples monosubstituted ureas with 1,2-dihaloaromatic systems. acs.org A single palladium catalyst promotes two distinct C–N bond-forming events with high chemoselectivity, allowing for the predictable and regioselective construction of complex benzimidazolones from simple starting materials. acs.org

Metal-free alternatives have also been developed. The intramolecular N-arylation of ureas can be achieved using a simple base like potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) at moderate temperatures. organic-chemistry.org This approach tolerates a wide range of functional groups and provides high yields of the desired benzimidazolones. organic-chemistry.org Copper-catalyzed systems, for example using CuI with a ligand like L-proline, have also been effectively used for intramolecular amidation to form the benzimidazolone ring. organic-chemistry.org These methods highlight the diversity of catalytic systems available for facilitating the key intramolecular C–N bond formation step.

Table 5: Selected Intramolecular C–N Coupling Strategies for Benzimidazolone Synthesis

| Catalyst/Reagent | Substrate Type | Key Characteristics | Reference |

|---|---|---|---|

| Palladium / Hindered Josiphos ligand | Monosubstituted urea + 1,2-dihaloaromatics | Cascade C-N coupling, high regiocontrol. acs.org | acs.org |

| Potassium Hydroxide (KOH) / DMSO | N-(2-haloaryl)ureas | Metal-free, high functional group tolerance. organic-chemistry.org | organic-chemistry.org |

| Copper(I) Iodide / L-proline | 2-Iodophenylcarbamates | In situ cyclization following amination. organic-chemistry.org | organic-chemistry.org |

Hypervalent Iodine Catalysis for Metal-Free Synthesis

Rearrangement-Based Synthesis

Molecular rearrangements offer elegant and often efficient pathways to complex heterocyclic structures from more readily available starting materials. For the synthesis of benzimidazolones, rearrangements of related heterocyclic systems like quinoxalinones and benzodiazepinediones have emerged as powerful strategies.

The transformation of quinoxalinone scaffolds into benzimidazolone derivatives represents a significant synthetic advancement, often proceeding with high efficiency under mild conditions. arabjchem.org This acid-catalyzed rearrangement pathway has been explored for various substituted quinoxalin-2(1H)-ones. arabjchem.org

Recent studies have elucidated that the rearrangement process can be initiated from quinoxaline-1,4-dioxides, which form a quinoxaline-2-one intermediate. arabjchem.org The mechanism of the acid-catalyzed rearrangement dictates the final product structure. For instance, in the rearrangement of certain spiro-quinoxalinone derivatives, the presence of at least one hydrogen atom on the spiro-forming intermediate leads to a benzimidazole (B57391) derivative. arabjchem.org However, in the absence of this hydrogen, the reaction proceeds with the migration of the spiro-forming group to the 1-position, yielding a benzimidazolone core. arabjchem.org This method's advantages include high reaction rates and yields, along with tolerance for a broad range of functional groups. arabjchem.org A notable example involves the reaction of 3-benzoylquinoxalin-2(1H)-ones with enamines, generated in situ, which proceeds through a novel rearrangement involving the cleavage of both the C3=N4 and C2-C3 bonds to afford 1-(pyrrolyl)benzimidazolone derivatives. acs.org

A novel rearrangement has been reported involving the conversion of 1,5-benzodiazepine-2,4-diones into benzimidazolone derivatives. researchgate.net This transformation was observed during the alkylation of 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione. researchgate.net When the reaction is conducted in the presence of potassium tert-butoxide in refluxing dimethylformamide (DMF), the seven-membered benzodiazepine (B76468) ring contracts to form the five-membered benzimidazolone ring system. researchgate.net

The proposed mechanism suggests that the reaction is initiated by the alkylation at the methylene (B1212753) group in the 3-position of the benzodiazepine ring. researchgate.net The subsequent ring contraction is stabilized by the loss of a ketene (B1206846) derivative, ultimately affording the 5-chloro-1,3-dibenzyl-benzimidazol-2-one product. researchgate.net A similar rearrangement occurs when 7-chloro-1,5-benzodiazepine-2,4-dione is heated with N,N-dimethylformamide-dimethylacetal (DMF-DMA), leading to a mixture of substituted 5-chloro and 6-chloro-benzimidazol-2-one derivatives. researchgate.net The structures of these rearranged products have been confirmed through spectral data and single-crystal X-ray diffraction studies. researchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione | Potassium tert-butoxide, DMF, reflux | 5-chloro-1,3-dibenzyl-benzimidazol-2-one | researchgate.net |

| 7-chloro-1,5-benzodiazepine-2,4-dione | N,N-dimethylformamide-dimethylacetal (DMF-DMA), heat | Mixture of 5-chloro and 6-chloro-benzimidazol-2-one derivatives | researchgate.net |

Quinoxalinone to Benzimidazolone Rearrangements

Flow Chemistry Applications in Benzimidazolone Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. nih.gov A novel flow-based approach for preparing the benzimidazol-2-one (B1210169) scaffold involves the 1,1′-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of o-phenylenediamine. nih.govresearchgate.net This method was successfully translated from batch to flow conditions and optimized using Design of Experiment (DoE) principles, enabling efficient multigram-scale production with high yield and purity. nih.govresearchgate.net

Another advanced flow chemistry application is the metal-free dehydrogenative coupling of diamines and alcohols to produce benzimidazoles. rsc.org Using N-hydroxyphthalimide (NHPI) as a catalyst with air as the oxidant, this transformation was successfully implemented in a flow microreactor. rsc.org This approach dramatically reduced the total residence time to 30 minutes, compared to 10 hours required in a conventional batch reactor. rsc.org Furthermore, a one-pot continuous flow protocol for benzimidazole synthesis has been developed via a reductive cyclization method using a commercially available H-Cube Pro® system. eurekaselect.com This integrated process couples the acylation of o-nitroaniline with the subsequent hydrogenation and cyclization steps without isolating intermediates, facilitating the efficient synthesis of a broad range of benzimidazole derivatives. eurekaselect.com

Post-Synthetic Derivatization and Functionalization Strategies of the this compound Core

Once the core this compound structure is synthesized, it can be further modified to create a diverse library of derivatives. The presence of a secondary amine at the N3 position and an aromatic benzene ring provides reactive sites for various functionalization reactions.

The nitrogen atom at the 3-position of the this compound ring is a nucleophilic site amenable to electrophilic substitution. N-alkylation can be readily achieved by reacting the core with various alkyl halides in the presence of a base. nih.gov Similarly, N-acylation is a common strategy to introduce a wide range of functional groups. nih.govmdpi.comresearchgate.net This reaction is typically performed by treating the benzimidazolone with an acyl chloride or acid anhydride (B1165640). nih.govscielo.br These reactions allow for the introduction of aliphatic chains, aromatic moieties, and other functional groups, significantly altering the molecule's properties. nih.govscielo.br For example, a series of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives were prepared by N-acylation using various acid chlorides to study their structure-activity relationships. nih.govmdpi.com

| Starting Material | Acylating Agent | Product Type | Reference |

|---|---|---|---|

| 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one | Various acyl chlorides | 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives | nih.gov |

| 1-alkyl-2(3H)-benzimidazolone | Methacryloyl chloride / Acryloyl chloride | 1-alkyl-3-methacryloyl (acryloyl)-benzimidazolone derivatives | nih.gov |

| Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate | Various acyl chlorides | N-acylated benzimidazolone derivatives | scielo.br |

Electrophilic aromatic substitution on the benzene ring of the benzimidazolone core is a key method for introducing halogen atoms. Halogenation can significantly influence the electronic properties and biological activity of the resulting molecule. The direct halogenation of the benzimidazole scaffold, however, can sometimes lack specificity and lead to multiple substitutions. thieme-connect.de For instance, the reaction of 1H-benzimidazole with chlorine often yields a 4,5,6-trichloro product. thieme-connect.de Careful control of reaction conditions is therefore crucial to achieve selective mono- or di-halogenation at specific positions on the aromatic ring, such as the 5- and 6-positions, which are often targeted for modulating bioactivity.

Heteroarylation and C-H Amidation

Advanced methods for the functionalization of the this compound scaffold include transition-metal-catalyzed cross-coupling reactions such as heteroarylation and direct C-H amidation. These techniques provide powerful tools for creating complex molecular architectures.

N-Heteroarylation

The nitrogen atom of the benzimidazolone core serves as a prime site for functionalization. Copper-catalyzed N-arylation, a variant of the Ullmann condensation, has been effectively applied to couple this compound with various aryl and heteroaryl halides. nih.govorganic-chemistry.orgmit.edumdpi.com Research has demonstrated the successful N-heteroarylation of this compound using a copper(I) iodide (CuI) catalyst in the presence of a 1,10-phenanthroline (B135089) ligand.

In a typical procedure, this compound is reacted with a heteroaryl halide, such as 2-iodo-5-bromopyridine, using a catalytic amount of CuI and 1,10-phenanthroline, with cesium carbonate (Cs₂CO₃) as the base in a solvent like N,N-dimethylformamide (DMF). The reaction is heated to achieve high yields of the N-heteroarylated product. For instance, the reaction with 2-iodo-5-bromopyrimidine proceeds at 80 °C for 24 hours, yielding the desired product in 94% yield. This method is versatile, allowing for the coupling of various substituted aryl halides.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Iodo-5-bromopyrimidine | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 80 °C, 24 h | 1-(5-Bromopyrimidin-2-yl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one | 94% |

| 2-Iodo-5-bromopyridine | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 80 °C, 24 h | 1-(5-Bromopyridin-2-yl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one | Data not available |

| 1-Bromo-4-iodobenzene | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100 °C, 2 h | 1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one | Data not available |

C-H Amidation

Direct C-H amination represents a modern and atom-economical strategy for forming C-N bonds. ukessays.com In the context of benzimidazolones, this methodology is predominantly applied in the synthesis of the core ring structure rather than the subsequent functionalization of the pre-formed heterocycle. dovepress.com Intramolecular oxidative C-H amination of N,N'-disubstituted ureas is a key method for constructing the benzimidazolone scaffold. ukessays.comnih.govacs.org This transformation can be catalyzed by various systems, including organoiodine catalysts or transition metals like copper and iron. dovepress.comnih.gov

For example, 1,3-diarylureas can undergo an intramolecular C-H amination reaction catalyzed by aryl iodide to furnish benzimidazol-2-one derivatives in high yields. Current time information in Bangalore, IN. This process is valued for its efficiency and tolerance of various functional groups on the aromatic rings. ukessays.com While direct C-H amidation on the benzene portion of the this compound molecule itself is less documented, the synthesis of the ring via C-H amidation highlights an advanced and green approach to this important heterocyclic family. ukessays.com

1,3-Dipolar Cycloaddition Reactions for Novel Derivatives

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgnih.gov This methodology has been successfully employed to create novel derivatives of this compound by first functionalizing the parent molecule to introduce a suitable dipolarophile, which then reacts with a 1,3-dipole.

Synthesis of Triazole Derivatives

To synthesize triazole-benzimidazolone hybrids, the benzimidazolone core must first be modified to act as a dipolarophile, typically by introducing an alkyne functional group. For instance, N-propargyl-benzimidazolone can be prepared and subsequently used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". researchgate.netfrontiersin.orgresearchgate.net

In this approach, the N-propargyl-benzimidazolone (the dipolarophile) reacts with an organic azide (B81097) (the 1,3-dipole) in the presence of a copper(I) catalyst. researchgate.netfrontiersin.org This reaction proceeds with high regioselectivity to afford the 1,4-disubstituted 1,2,3-triazole derivative. Thermal conditions can also be used, which may result in a mixture of 1,4- and 1,5-disubstituted regioisomers. researchgate.net

Synthesis of Pyrazole (B372694) Derivatives

Similarly, novel pyrazole-benzimidazolone derivatives can be synthesized via a 1,3-dipolar cycloaddition. mdpi.comnih.gov This process involves the reaction between an N-alkylated benzimidazolone bearing a double bond (the dipolarophile) and a nitrilimine (the 1,3-dipole). mdpi.comnih.gov The nitrilimine is typically generated in situ from a corresponding hydrazonoyl chloride precursor in the presence of a base like triethylamine. mdpi.comresearchgate.netchim.it The subsequent cycloaddition reaction furnishes a pyrazole ring attached to the benzimidazolone scaffold. Studies have shown that this method is effective for producing a range of pyrazolyl-benzimidazolone compounds with potential biological activities. mdpi.comnih.gov

| Dipolarophile (Benzimidazolone Derivative) | Dipole (or Precursor) | Reaction Type | Conditions | Product Class | Yield |

|---|---|---|---|---|---|

| N-Propargyl-benzimidazolone | Aromatic Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) catalyst, Toluene | 1,4-Disubstituted-1,2,3-triazole-benzimidazolone | Good to Excellent researchgate.netresearchgate.net |

| N-Allyl-benzimidazolone | Hydrazonoyl Chloride | Nitrile Imine Cycloaddition | Triethylamine, Chloroform (B151607), Reflux | Pyrazole-benzimidazolone | Average mdpi.comnih.gov |

Sophisticated Spectroscopic and Structural Elucidation of 1 Methyl 2 Benzimidazolinone Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 1-Methyl-2-benzimidazolinone provides distinct signals that correspond to each type of proton within the molecule. The four protons on the aromatic ring typically appear as a complex multiplet in the downfield region due to their varied electronic environments and spin-spin coupling. The three protons of the methyl group, being chemically equivalent and attached to a nitrogen atom, characteristically present as a sharp singlet. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons are observed between δ 7.06 and 7.69 ppm, while the N-methyl (N-CH₃) signal appears at approximately δ 3.76 ppm. ajrconline.org

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic-H | 7.06-7.69 | Multiplet |

| N-CH₃ | 3.76 | Singlet |

| Data obtained in CDCl₃ solvent. ajrconline.org |

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For the related compound 2-benzimidazolone, the carbonyl carbon (C=O) signal is observed significantly downfield at δ 155.7 ppm. rsc.org The aromatic carbons are found between δ 108.9 and 130.1 ppm, while the N-methyl carbon of this compound is expected in the aliphatic region. rsc.org

| Carbon Assignment | Approximate Chemical Shift (δ) in ppm |

| C=O | ~155.7 |

| Aromatic-C | ~108.9-130.1 |

| N-CH₃ | Not specified in results |

| Data for C=O and Aromatic-C based on the parent compound 2-Benzimidazolone in DMSO solvent. rsc.org |

Proton Nuclear Magnetic Resonance (1H NMR)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₈H₈N₂O, the exact mass can be determined and compared to the theoretical value, thereby validating the formula. The fragmentation patterns observed during mass spectrometry analysis can also offer additional structural information.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a benzimidazolinone derivative shows a characteristic strong absorption band for the carbonyl (C=O) group stretch around 1705 cm⁻¹. cdnsciencepub.com Other notable absorptions include the N-H stretch, typically seen around 3390 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹. cdnsciencepub.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3390 | Amide |

| Aromatic C-H Stretch | 3060 | Aromatic Ring |

| C=O Stretch | 1705 | Carbonyl (Urea) |

| Data based on a related phenyl-substituted benzimidazolinone. cdnsciencepub.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring electronic transitions. The benzimidazolone core acts as a chromophore. The UV-Vis spectrum for the parent compound, benzimidazole (B57391), shows absorption maxima around 270 nm and 290 nm, which are attributed to π → π* transitions within the conjugated aromatic system. spectrabase.com Similar absorption patterns are expected for this compound.

| Transition Type | Approximate λmax (nm) |

| π → π | ~270 |

| π → π | ~290 |

| Data based on the parent benzimidazole chromophore. spectrabase.com |

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound. uol.de This method provides exact atomic coordinates, which are used to calculate bond lengths, bond angles, and torsion angles. uol.de For this compound, an XRD analysis would unambiguously confirm its molecular structure, reveal the planarity of the bicyclic ring system, and provide details about how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-π stacking. researchgate.netmdpi.com

Advanced Theoretical and Computational Chemical Studies of 1 Methyl 2 Benzimidazolinone Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary computational method for studying benzimidazole (B57391) and benzimidazolinone derivatives. researchgate.net It is widely used to determine optimized molecular geometries, electronic properties, and reactivity parameters. researchgate.netaphrc.org Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311G++(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net Such studies provide a fundamental understanding of the molecule's behavior in chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.netiucr.org For benzimidazolone derivatives, DFT calculations show that the HOMO is typically distributed over the entire fused ring system, while the LUMO is similarly delocalized. iucr.org Strategic modifications to the benzimidazolone core can alter the HOMO-LUMO gap and, consequently, the molecule's electronic properties. researchgate.net

Table 1: Representative FMO Energies for a Benzimidazolone Derivative Data based on a representative benzimidazolone system studied with DFT at the B3LYP/6–311 G(d,p) level. iucr.org

| Parameter | Energy (eV) |

| EHOMO | -6.1633 |

| ELUMO | -0.8166 |

| Energy Gap (ΔE) | 5.3468 |

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are calculated using DFT and include chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.netnih.gov

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule. researchgate.net

Electronegativity (χ) : This describes the power of a molecule to attract electrons. researchgate.net

Electrophilicity Index (ω) : This index quantifies the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net

Fukui Indices : These local reactivity descriptors are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.netabechem.com Calculations on benzimidazolinone systems help pinpoint which atoms are most susceptible to attack. abechem.com

Table 2: Calculated Global Reactivity Descriptors for a Benzimidazolone System These values are representative and calculated from the FMO energies listed in Table 1.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.1633 |

| Electron Affinity (A) | -ELUMO | 0.8166 |

| Chemical Hardness (η) | (I - A) / 2 | 2.6734 |

| Chemical Softness (S) | 1 / (2η) | 0.1870 |

| Electronegativity (χ) | (I + A) / 2 | 3.4899 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.2745 |

Understanding the protonation behavior of 1-Methyl-2-benzimidazolinone is essential for predicting its reactivity in acidic media. The amide group within the benzimidazolinone structure presents two potential protonation sites: the carbonyl oxygen and the nitrogen atom. Computational studies on related amides and benzimidazolones have shown that protonation of the carbonyl oxygen is generally more favorable than protonation of the nitrogen atom. cdnsciencepub.com

The most preferred protonation center can be determined by calculating the proton affinity (PA). abechem.com For benzimidazol-2-one (B1210169) and its derivatives, DFT calculations have been used to study their protonated forms. abechem.com These studies confirm that the carbonyl oxygen is the most likely site for protonation due to the higher stability of the resulting cation. This preference is attributed to charge delocalization within the conjugated system.

Experimental and computational thermochemistry provides fundamental data on the energetic properties of a compound. For 2-benzimidazolinone, the parent compound of this compound, standard molar enthalpies of combustion (ΔcH°), sublimation (ΔgcrH°), and formation (ΔfH°) have been determined experimentally using rotating bomb combustion calorimetry and Calvet microcalorimetry. researchgate.net

These experimental values serve as benchmarks for computational methods. acs.org High-level composite methods like G3(MP2)//B3LYP are used to calculate the gas-phase enthalpies of formation, showing good agreement with experimental data. researchgate.netmdpi.com These calculations can be extended to derivatives like this compound to estimate their thermodynamic properties. acs.org

Table 3: Experimental Thermochemical Data for Crystalline 2-Benzimidazolinone at T = 298.15 K researchgate.net

| Property | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -3541.3 ± 1.5 |

| Standard Molar Enthalpy of Sublimation (ΔgcrH°) | 134.1 ± 1.9 |

| Standard Molar Enthalpy of Formation (ΔfH°) | -186.2 ± 2.0 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. nih.govuc.pt It is used to calculate vertical absorption and emission energies, which correspond to the UV-Vis absorption and fluorescence spectra of a compound. nih.gov For benzimidazole and related heterocyclic systems, TD-DFT calculations, often using functionals like B3LYP or PBE0, can accurately predict the position of absorption maxima. researchgate.netnih.gov These studies provide insight into the nature of electronic transitions, such as π → π* transitions, which are common in aromatic systems. Application of TD-DFT to this compound can elucidate its photophysical properties and how they are influenced by its electronic structure.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts (δ). scielo.br This method, typically employed within a DFT framework (e.g., GIAO/B3LYP/6-311++G(d,p)), calculates the nuclear shielding tensors for each atom. researchgate.netmodgraph.co.uk The theoretical chemical shifts are then obtained by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS).

For benzimidazole derivatives and other nitrogen heterocycles, the GIAO method has shown excellent correlation between calculated and experimental ¹H and ¹³C NMR spectra. researchgate.netnih.gov This allows for the confident assignment of experimental signals and provides a deeper understanding of how the electronic environment around each nucleus influences its chemical shift. mdpi.com

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. For this compound, MEP studies, often conducted using Density Functional Theory (DFT), reveal the molecule's reactive sites.

The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential, typically colored red, indicate electron-rich areas susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

In the case of this compound and its derivatives, the MEP map highlights specific regions of reactivity. For instance, in related benzimidazolinone structures, the regions around the oxygen atom of the carbonyl group exhibit the most negative potential, making it a primary site for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms on the benzene (B151609) ring and the methyl group generally show positive potential, indicating them as sites for nucleophilic interaction. researchgate.net The distribution of these potentials provides insights into how the molecule will interact with other species, which is fundamental for understanding its role in various chemical and biological processes. readthedocs.ionih.gov

Theoretical calculations for a related compound, 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone (CPBI), showed that the MEP map reveals the reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The analysis helps in understanding the molecule's reactivity and stability. researchgate.net

| Compound | Method | Basis Set | Region of Negative Potential (Electrophilic Attack) | Region of Positive Potential (Nucleophilic Attack) | Reference |

|---|---|---|---|---|---|

| 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone (CPBI) | DFT/B3LYP | 6-311++G(d,p) | Oxygen atom of the carbonyl group | Hydrogen atoms of the phenyl and piperidyl rings | researchgate.net |

| Benzimidazolone Derivatives | DFT | Not Specified | Carbonyl oxygen | Amine hydrogens | researchgate.net |

Molecular Simulation Techniques

Molecular Dynamics (MD) Simulations for System Behavior

In the context of corrosion inhibition, MD simulations have been employed to understand the interaction between benzimidazolone derivatives and metal surfaces. tandfonline.comresearchgate.net These simulations model the adsorption of the inhibitor molecule on the metal, providing insights into the stability and nature of the protective film formed. tandfonline.com For example, simulations of benzimidazolone derivatives on an iron (Fe) surface in an acidic medium show that the molecules tend to adsorb in a parallel orientation to the surface, maximizing the coverage and protective effect. researchgate.net

MD simulations can also validate the stability of ligand-protein complexes in drug discovery research. For benzimidazolone derivatives identified as potential inhibitors of certain enzymes, MD simulations lasting for nanoseconds can confirm that the ligand remains stably bound within the active site of the protein. researchgate.net Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), which collectively describe the stability of the system. mdpi.com

Monte Carlo (MC) Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are another valuable computational technique, particularly for studying adsorption processes and equilibrium properties of systems. umich.eduaps.org In the study of corrosion inhibitors, MC simulations are used to explore the most favorable adsorption configurations of inhibitor molecules on a metal surface. researchgate.netmdpi.com

For benzimidazolone derivatives, MC simulations can determine the adsorption energy, which indicates the strength of the interaction between the inhibitor and the metal. mdpi.com A high negative value for the adsorption energy suggests a strong and spontaneous adsorption process. mdpi.com These simulations consider a large number of possible configurations of the inhibitor molecule on the surface and identify the one with the lowest energy, representing the most stable adsorption mode. scielo.br

Studies on benzimidazolone derivatives as corrosion inhibitors for copper and steel have utilized MC simulations to complement experimental findings. researchgate.netmdpi.com The results from these simulations, such as the adsorption energy and the equilibrium configuration, provide a theoretical basis for the observed inhibition efficiency. mdpi.com For instance, the simulation of a benzimidazolone derivative on a Cu(110) surface showed strong adsorption, which was consistent with experimental electrochemical results. mdpi.com

| Inhibitor | Surface | Simulation Type | Key Finding | Reference |

|---|---|---|---|---|

| 1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimiazol-2-one (CHBI) | Cu(110) | MC | Strong spontaneous adsorption on the copper surface. | mdpi.com |

| Benzimidazol-2-one (Bz), 5-Methylbenzimidazol-2-one (CH3Bz), 5-Chlorobenzimidazol-2-one (ClBz) | Fe(110) | MC & MD | Inhibitors adsorb parallel to the metal surface, maximizing coverage. | researchgate.net |

Computational Studies on Inhibitor-Surface Interactions

Computational studies focusing on the interaction between inhibitors and surfaces are critical for designing effective corrosion protection strategies. These studies often combine quantum chemical calculations (like DFT) with MD and MC simulations to provide a comprehensive understanding of the inhibition mechanism. tandfonline.comresearchgate.net

For benzimidazole and its derivatives, theoretical studies have calculated various quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO), the energy gap (ΔE), dipole moment (μ), and the fraction of electrons transferred (ΔN). researchgate.net These parameters help to explain the efficiency of these molecules as corrosion inhibitors. A high E HOMO value suggests a greater tendency to donate electrons to the metal surface, while a low E LUMO value indicates a higher ability to accept electrons from the metal. researchgate.net

The interaction energy between the inhibitor molecule and the metal surface can also be calculated. tandfonline.com A more negative interaction energy signifies a stronger bond between the inhibitor and the surface. tandfonline.com For instance, in a study of a benzimidazole derivative on an Fe(110) surface, the calculated interaction energy was significantly negative, indicating a strong and stable adsorption, which is characteristic of effective corrosion inhibitors. tandfonline.com These computational approaches provide valuable insights that complement and help interpret experimental findings. researchgate.net

In Silico Modeling for Molecular Interactions

Molecular Docking for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. youtube.com This method is extensively used in drug discovery to screen potential drug candidates and to understand their binding mechanisms at a molecular level.

In the context of this compound and its derivatives, molecular docking has been employed to identify potential therapeutic targets and to elucidate the binding modes of these compounds. jmchemsci.comresearchgate.net For example, docking studies have investigated benzimidazolone derivatives as inhibitors of HIV-1 reverse transcriptase. jmchemsci.comjmchemsci.com These studies predict the binding affinity, typically expressed as a binding energy in kcal/mol, and identify the key amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other forces. jmchemsci.com

A lower binding energy generally indicates a more stable and potent inhibitor. jmchemsci.com Docking results for a series of benzimidazolone derivatives against HIV-1 reverse transcriptase showed binding energies ranging from -11.3 to -12.7 kcal/mol, suggesting strong binding to the target enzyme. jmchemsci.comresearchgate.net The visualization of the docked poses reveals the specific interactions that contribute to the binding, providing a rational basis for the design of more effective inhibitors. researchgate.netacs.org

| Ligand | Target | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Benzimidazolone Derivatives (L15, L17) | HIV-1 Reverse Transcriptase (Wild-type) | AutoDock Vina | -11.5 (L15), -11.4 (L17) | Not Specified | jmchemsci.com |

| 5,6-dichloro-2-methyl-1H-benzimidazole derivative | Jack bean urease | Not Specified | -9.06 | Not Specified | researchgate.net |

Pharmacophore Modeling for Receptor Recognition

Pharmacophore modeling is a pivotal computational technique in drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound and its derivatives, this approach is instrumental in understanding their recognition at various receptor sites. jmchemsci.commdpi.com The benzimidazole scaffold is considered a valuable pharmacophore as its structure resembles naturally occurring purine (B94841) nucleotides, facilitating interactions with biological macromolecules. nih.gov

The process begins with the identification of a set of active ligands or a ligand-receptor complex. Computational software is then used to map the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com For instance, in the context of designing inhibitors for targets like the HSP90 protein or HIV-1 Reverse Transcriptase, pharmacophore models have been developed based on benzimidazolone derivatives. jmchemsci.commdpi.com A study on N-aryl-benzimidazolone analogs as potential HSP90 inhibitors developed a target-based pharmacophore model that highlighted crucial features for effective binding within the protein's active site. mdpi.com

These models serve as 3D search queries for screening large virtual databases to find new, structurally diverse compounds that match the pharmacophoric features and are therefore likely to be active. mdpi.com The core structure of this compound contributes significantly to its pharmacophoric profile. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-methyl group can be involved in hydrophobic interactions. The fused benzene ring provides a hydrophobic surface and potential for π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket. nih.govuab.cat

Computational simulations of complexes between benzimidazole derivatives and their receptors have helped to define the molecular details of these interactions. Key interactions often include:

An ionic interaction between a protonated nitrogen (if present in a side chain) and an acidic residue like Aspartate (Asp). uab.cat

Hydrogen bonding between the ligand's carbonyl oxygen and residues such as Serine (Ser). uab.cat

π-stacking interactions between the benzimidazole ring system and aromatic residues like Tyrosine (Tyr). uab.cat

By understanding these recognition features, medicinal chemists can rationally design more potent and selective derivatives of this compound.

Pharmacophoric Features of Benzimidazolinone Systems for Receptor Recognition

| Pharmacophoric Feature | Structural Moiety in this compound System | Example Interaction with Receptor Residue |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the imidazolinone ring | Hydrogen bond with the hydroxyl group of Serine (Ser) uab.cat |

| Hydrophobic Region | Fused benzene ring; N-methyl group | Hydrophobic interaction with aliphatic or aromatic residues |

| Aromatic Ring | Fused benzene ring | π-π stacking with Phenylalanine (Phe) or Tyrosine (Tyr) uab.cat |

Retrosynthesis Planning via Computational Tools

Retrosynthesis is a problem-solving technique in organic chemistry for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in The advent of computational tools and artificial intelligence (AI) has revolutionized this process, enabling safer, more efficient, and innovative synthetic route design. the-scientist.com These tools use vast databases of chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections and identify potential precursors. the-scientist.com

For complex heterocyclic systems like this compound and its derivatives, computer-aided retrosynthesis is particularly valuable. Software platforms can analyze the target structure and suggest strategic bond cleavages based on known and predictable chemical transformations. nih.gov Recent studies on novel benzimidazolone derivatives have employed such computational methods to simplify their synthesis. For example, the spaya.ai database has been used to perform retrosynthesis studies on promising drug candidates derived from the benzimidazolone scaffold. jmchemsci.comjmchemsci.comresearchgate.net

A common retrosynthetic strategy for the this compound core involves a key disconnection of the urea-like C-N bonds within the five-membered ring. This leads back to a substituted o-phenylenediamine (B120857) precursor. The synthesis can then be envisioned by reacting the appropriate N-methyl-o-phenylenediamine with a carbonylating agent.

The general process using a computational tool involves:

Inputting the target molecule's structure.

The software algorithm identifies key structural motifs and proposes strategic disconnections. For this compound, a primary disconnection is the C-N bond of the cyclic urea (B33335).

This disconnection generates "synthons," which are idealized fragments.

The program then suggests commercially available or easily synthesizable "reagent equivalents" for these synthons. ias.ac.in

This data-driven approach allows chemists to explore multiple synthetic pathways, including novel routes that might not be immediately obvious, thereby accelerating the development of new chemical entities. the-scientist.com

Computational Retrosynthesis of this compound

| Retrosynthetic Step (Disconnection) | Synthon | Reagent Equivalent |

| C-N bond (Amide/Urea) | A | 1-Methyl-2-nitroaniline |

| C-N bond (Amide/Urea) | B | Phosgene (B1210022), 1,1'-Carbonyldiimidazole (CDI) researchgate.net, or Triphosgene (B27547) |

The retrosynthetic analysis first disconnects the C-N bonds of the cyclic urea, leading back to an ortho-substituted aniline. A functional group interconversion (FGI) of the amino group to a nitro group is a common subsequent step, as the nitro group can serve as a directing group and is readily reduced to an amine for the forward synthesis.

Investigation of Reaction Mechanisms and Reactivity Profiles of 1 Methyl 2 Benzimidazolinone

Mechanistic Pathways of Cyclization Reactions

The formation of the 1-Methyl-2-benzimidazolinone ring system can be achieved through several synthetic routes, each with distinct mechanistic pathways. The most common approaches start from N-substituted o-phenylenediamine (B120857) precursors.

One classical and straightforward method involves the cyclocondensation of N¹-methyl-o-phenylenediamine with urea (B33335). ajrconline.org The reaction is typically performed by heating the two reagents, prompting a cyclization process. The mechanism proceeds through the nucleophilic attack of one of the amino groups of the diamine onto the carbonyl carbon of urea, eliminating ammonia (B1221849). A subsequent intramolecular cyclization by the second amino group, followed by the elimination of another molecule of ammonia, yields the stable five-membered benzimidazolone ring.

A widely used industrial method involves the carbonylation of o-phenylenediamine derivatives. For instance, this compound can be synthesized from the carbonylation and methylation of o-phenylenediamine using dimethyl carbonate (DMC) in the presence of lead catalysts like Pb(NO₃)₂. lookchem.com The mechanism involves the initial formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to form the benzimidazolone ring.

Another significant pathway involves the generation of an isocyanate intermediate. This can be achieved through a Lossen-type rearrangement of O-activated hydroxamic acids. The in-situ generated isocyanate then undergoes an intramolecular attack by an ortho N-nucleophile to yield the cyclized benzimidazolinone product under mild conditions. organic-chemistry.org Similarly, reductive carbonylation of 2-nitroanilines in a carbon monoxide atmosphere can produce isocyanates that cyclize to form benzimidazolinones. mdpi.com

Table 1: Selected Cyclization Reactions for Benzimidazolinone Synthesis

| Starting Material | Reagent(s) | Key Mechanistic Feature | Reference |

|---|---|---|---|

| N¹-methyl-o-phenylenediamine | Urea | Nucleophilic attack followed by intramolecular cyclization and ammonia elimination. | ajrconline.org |

| o-Phenylenediamine | Dimethyl Carbonate (DMC), Pb(NO₃)₂ | Formation of a carbamate intermediate followed by cyclization. | lookchem.com |

| Hydroxamic Acids | Ph₃P, I₂ | In-situ generation of an isocyanate via Lossen-type rearrangement. | organic-chemistry.org |

| N-Aryl Ureas | Hypervalent Iodine Catalyst, mCPBA | Oxidative C-N coupling via electrophilic amination. | mdpi.comresearchgate.net |

Rearrangement Mechanism Elucidation

Rearrangement reactions provide powerful methods for synthesizing complex cyclic structures from more readily available precursors. Benzimidazolone derivatives, including this compound, can be the products of such transformations.

A notable example is the rearrangement of 1-methylbenzimidazole (B167850) 3-oxide. In solution, this N-oxide is susceptible to rearrangement, yielding this compound. jst.go.jpresearchgate.net This transformation highlights the inherent reactivity of the benzimidazole (B57391) N-oxide system and provides a pathway to the corresponding benzimidazolinone.

More complex rearrangements involving ring contraction have also been reported. For instance, substituted 1,5-benzodiazepine-2,4-diones can undergo rearrangement to form benzimidazol-2-one (B1210169) derivatives. A specific study showed that 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione rearranges into 5-chloro-1,3-dibenzyl-benzimidazol-2-one during alkylation reactions. researchgate.net A plausible mechanism involves the cleavage of the seven-membered ring and subsequent recyclization to form the thermodynamically more stable five-membered benzimidazolone ring system. Similarly, rearrangements of quinoxaline (B1680401) derivatives have been shown to produce benzimidazole and benzimidazolone structures. rsc.org These reactions often proceed through intermediates that facilitate the extrusion of a carbon atom, leading to the contracted ring system. rsc.org

Such rearrangements are often driven by the formation of a more stable carbocation intermediate or the relief of ring strain. msu.educhemistrysteps.com For example, the pinacol (B44631) rearrangement involves the transformation of a 1,2-diol to a ketone or aldehyde through a 1,2-alkyl or aryl shift, driven by the formation of a highly stable carbocation where the positive charge is delocalized by a heteroatom. msu.edu While not directly involving this compound, these principles of cationic rearrangements are fundamental to understanding complex molecular transformations in heterocyclic chemistry.

Role of Reactive Intermediates in Chemical Transformations

The reactions leading to and involving this compound are governed by the formation of various reactive intermediates. Understanding these transient species is key to elucidating reaction mechanisms and controlling product outcomes.

Isocyanates: As mentioned previously, isocyanates are crucial intermediates in several synthetic routes to benzimidazolinones. organic-chemistry.org The reductive carbonylation of 2-nitroanilines proceeds through an isocyanate intermediate which then undergoes intramolecular cyclization. mdpi.com This pathway avoids the use of highly toxic phosgene (B1210022), which was conventionally used for this transformation. mdpi.com

Carbocation Intermediates: Rearrangement reactions, particularly those involving ring expansion or contraction, often proceed through carbocation intermediates. msu.educhemistrysteps.com In the context of rearrangements leading to benzimidazolones from larger ring systems like benzodiazepines, the mechanism likely involves the formation of a carbocation that initiates a cascade of bond-breaking and bond-forming events, ultimately leading to the stable benzimidazolone core. researchgate.net

Zwitterionic Intermediates: In the reaction of 1-methylbenzimidazole 3-oxide, a zwitterionic intermediate is likely involved in its rearrangement to this compound. jst.go.jp The interaction of nucleophiles with related benzimidazolium salts also suggests the formation of zwitterionic species. jst.go.jp

Radical Intermediates: While less common for the core synthesis, some transformations on the benzimidazole skeleton can involve radical intermediates. For example, certain antimicrobial mechanisms of related nitroaromatic compounds involve the reduction of the nitro group to form reactive radical intermediates that can damage cellular components.

The specific microenvironment and the chemical nature of the reacting electrophile or nucleophile determine the precise pathway and the stability of these intermediates. nih.gov

Reactivity Towards Specific Reagents and Reaction Conditions

This compound possesses a reactive N-H bond at the 3-position and an aromatic ring that can undergo substitution, making it a versatile intermediate for further chemical transformations.

The nitrogen atom at the 3-position is nucleophilic and can readily react with electrophiles. For example, it can be further alkylated to produce compounds like 1,3-dimethyl-2-benzimidazolone. lookchem.com Acetylation is also possible; the reaction of 2-azido-1-methylbenzimidazole (B73254) with acetic anhydride (B1165640) yields 3-acetyl-1-methyl-2-benzimidazolinone as one of the products, demonstrating the reactivity of the N3 position towards acylating agents. jst.go.jpresearchgate.net

The benzene (B151609) portion of the benzimidazolone ring can undergo electrophilic substitution reactions such as nitration. While direct nitration studies on this compound are not prominently detailed, the nitration of the closely related 5-methyl-1,3-dihydro-2H-benzimidazol-2-one using potassium nitrate (B79036) in sulfuric acid yields 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one, indicating that the ring is susceptible to electrophilic attack under harsh conditions. nih.gov

Furthermore, the compound can undergo halogenation under specific reaction conditions. lookchem.com The reactivity can be modulated by the substituents present on the ring and the choice of reagents and solvents, allowing for the synthesis of a diverse library of derivatives.

Table 2: Reactivity Profile of this compound and Related Analogs

| Reaction Type | Reagent/Conditions | Substrate | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | This compound | 1,3-Dialkyl-2-benzimidazolinone | lookchem.com |

| N-Acetylation | Acetic Anhydride | (from 2-azido-1-methylbenzimidazole) | 3-Acetyl-1-methyl-2-benzimidazolinone | jst.go.jpresearchgate.net |

| Nitration | KNO₃ / H₂SO₄ | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one | nih.gov |

| Halogenation | Specific halogenating agents | This compound | Halogenated this compound | lookchem.com |

Advanced Applications and Functional Properties of Benzimidazolone Scaffolds in Chemical Science

Supramolecular Chemistry and Host-Guest Interactions

The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are central to supramolecular chemistry. The benzimidazolone core, with its distinct arrangement of hydrogen bond donors and acceptors, provides an excellent platform for constructing sophisticated host architectures.

Design and Synthesis of Macrocyclic Receptors

Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry due to their ability to form well-defined cavities for guest encapsulation. researchgate.net The benzimidazolone unit has been successfully incorporated into various macrocyclic frameworks. A notable example is the synthesis of calix naturalpigments.comazolium naturalpigments.combenzimidazolone, a water-soluble macrocycle composed of two azolium and two benzimidazolone subunits. researchgate.net This design creates a hydrophobic binding pocket suitable for encapsulating neutral guest molecules in aqueous environments. researchgate.net The synthesis of such macrocycles often involves a one-pot reaction, which can efficiently generate these complex, positively charged structures. researchgate.net

Researchers have also synthesized 20-membered macrocyclic rings containing two imidazolium (B1220033) salt functionalities, which can be precursors to macrocycles with two N-heterocyclic carbene (NHC) moieties. rsc.org These macrocycles have shown the ability to coordinate with metals like silver and palladium, adopting specific trans-NHC configurations. rsc.org The design of such receptors is a complex task, but the unique properties of the benzimidazolone unit make it a valuable component in creating novel host molecules for various applications, including the binding of anions. tandfonline.comnih.gov

Selective Binding of Neutral Substrates

A key application of benzimidazolone-based macrocycles is the selective binding of neutral molecules, a persistent challenge in separation science. The calix naturalpigments.comazolium naturalpigments.combenzimidazolone hosts have demonstrated the ability to encapsulate a range of neutral guests, including aldehydes, ketones, and nitrile compounds, in water with either a 1:1 or 2:1 host-guest stoichiometry. researchgate.net This binding is facilitated by the hydrophobic cavity of the macrocycle. researchgate.net

Impressively, one such host, H1, has been shown to act as a nonporous adaptive crystal material capable of selectively separating valeraldehyde (B50692) from a mixture containing 2-methylbutanal and pentanol (B124592) with high selectivity and recyclability. researchgate.net The host-guest complexation has been confirmed in the solid state through X-ray crystallography. researchgate.net This highlights the potential of azolium-based macrocycles for applications in chemical separations. researchgate.net The study of molecular recognition in water using such synthetic receptors is a vibrant area of research, with implications for understanding biological processes and developing new technologies. acs.org

Applications in Organic Materials Science

The favorable electronic and photophysical properties of the benzimidazolone scaffold have led to its extensive use in the development of high-performance organic materials.

Development of Dyes and Pigments

Benzimidazolone pigments are a significant class of monoazo pigments known for their exceptional lightfastness and bleed resistance. naturalpigments.com First developed in 1960, these pigments offer a wide color gamut, from greenish-yellow to orange, red, carmine, violet, and brown. naturalpigments.comhandprint.comnaturalpigments.eu The benzimidazolone ring within the coupling component is crucial for imparting their high lightfastness, which in some cases approaches that of highly stable pigments like quinacridones and phthalocyanines. naturalpigments.com

These pigments also exhibit good heat stability, typically up to 260°C, making them suitable for demanding applications. naturalpigments.com They are widely used in automotive coatings, plastics, artists' paints, and printing inks. naturalpigments.comranbarr.com For example, Benzimidazolone Yellow is a high-performance green-shade yellow pigment with enhanced weather fastness and tinting strength. naturalpigments.com Similarly, Pigment Brown 25, a benzimidazolone-based organic pigment, offers excellent lightfastness and weather resistance, making it suitable for outdoor applications. ranbarr.com

Table 1: Selected Benzimidazolone Pigments and their Properties

| Pigment Name | Color Index | Color | Key Properties |

| Benzimidazolone Yellow | Pigment Yellow 151 | Greenish-Yellow | High weather fastness, high tinting strength, good gloss retention. naturalpigments.com |

| Benzimidazolone Brown | Pigment Brown 25 | Reddish-Brown | Excellent lightfastness, weather resistance, solvent resistance, good heat resistance. ranbarr.com |

| Benzimidazolone Red | - | Red | Excellent light fastness. specialchem.com |

| Various | PY120, PY154, etc. | Yellow, Orange, Red, Brown | High durability, good lightfastness. handprint.com |

Non-Linear Optical (NLO) Chromophore Development

Non-linear optical (NLO) materials are crucial for applications in optical communications, data storage, and information processing. researchgate.net The benzimidazole (B57391) scaffold has been a key component in the design of NLO chromophores, which are molecules that exhibit a large second-order NLO response. researchgate.netrsc.org

Theoretical studies using density functional theory (DFT) have shown that benzimidazole-containing chromophores can act as reversible second-order NLO molecular switches. rsc.org By abstracting a proton from the imido group, the first hyperpolarizability (a measure of the NLO response) can be significantly increased. rsc.org This "off-on" switching is attributed to a change in the push-pull electronic configuration of the molecule. rsc.org

Researchers have synthesized thermally stable benzimidazole-based NLO chromophores that incorporate a thienylpyrrolyl π-conjugated system. researchgate.net These chromophores exhibit good molecular optical nonlinearities. researchgate.net Further structural modifications, such as N-1-sulfonyl substitution, have been explored to enhance the NLO properties of benzimidazole derivatives. acs.org The goal is to develop chromophores with high molecular hyperpolarizability without suffering from significant optical absorption in the telecommunication window. google.com

Development of Chemical Probes and Ligands for Molecular Targets

The ability of the benzimidazolone scaffold to interact with biological molecules has led to its use in the development of chemical probes and ligands for specific molecular targets. These tools are invaluable for studying biological processes and for potential diagnostic applications.

Benzimidazole derivatives have been designed as fluorescent chemical sensors for various analytes. tandfonline.com Their electron-accepting ability, π-bridging capability, and metal-ion chelating properties make them excellent candidates for optical sensors. tandfonline.com For instance, benzimidazole-based probes have been developed for the detection of metal ions like Zn2+. rsc.org

In the realm of molecular imaging, novel radioligands based on the benzimidazolone structure have been synthesized as highly selective probes for the sigma-2 (σ2) receptor, which is often overexpressed in tumors. acs.orgacs.org One such compound exhibited a high affinity and selectivity for the σ2 receptor. acs.org Its 18F-labeled version, [18F]4, showed specific binding in organs known to express the σ2 receptor, demonstrating its potential for tumor imaging via positron emission tomography (PET). acs.orgacs.org

Furthermore, benzimidazole-based Schiff base complexes have been synthesized and shown to interact with DNA, indicating their potential as DNA probes and even as cytotoxic agents against cancer cells. nih.gov These findings underscore the versatility of the benzimidazolone scaffold in creating sophisticated molecules for probing and interacting with complex biological systems.

Design and Structure-Activity Relationship (SAR) Studies for Enzyme Inhibitors

The benzimidazolone framework serves as a versatile core for the design of potent and selective enzyme inhibitors. Structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds for various enzymatic targets by modifying the core scaffold at different positions.

One significant area of research is the development of benzimidazolone derivatives as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral life cycle. jmchemsci.com In silico studies using molecular docking have explored the binding modes of these derivatives within the enzyme's active site. For instance, two lead compounds, L15 and L17, demonstrated strong binding affinities not only against the wild-type HIV-1 RT but also against clinically relevant mutant strains. jmchemsci.com The effectiveness of these inhibitors is closely tied to their structural features, which allow for stable interactions within the enzyme's binding pocket. jmchemsci.com

Another class of enzymes targeted by benzimidazolone derivatives is histone methyltransferases, such as the enhancer of zeste homolog 2 (EZH2). acs.orgresearchgate.net These enzymes play a role in epigenetic regulation and are implicated in cancers like B-cell lymphomas. SAR exploration has led to the discovery of potent EZH2 inhibitors. researchgate.net For example, removing a methyl group from a methoxy (B1213986) group in certain derivatives resulted in a significant loss of EZH2 inhibition, indicating that specific moieties must occupy a defined spatial region within the enzyme to maintain potency. acs.org The introduction of a second methyl group on a pyridine (B92270) ring attached to the benzimidazolone core has also been shown to enhance selectivity. researchgate.net

Furthermore, benzimidazole derivatives have been investigated as inhibitors of shikimate kinase (SK), an enzyme essential for the survival of bacteria like methicillin-resistant Staphylococcus aureus (MRSA). Kinetic studies have shown that certain derivatives act as competitive inhibitors with respect to ATP and non-competitive inhibitors for shikimate. nih.gov Molecular docking simulations suggest these inhibitors interact with key residues, such as ARG113, which is involved in ATP binding. nih.gov

The table below summarizes the inhibitory activities of selected benzimidazolone derivatives against various enzymes.

| Enzyme Target | Derivative Series | Key SAR Findings | Inhibitory Activity |

| HIV-1 Reverse Transcriptase (RT) | N-aryl-benzimidazolones (L15, L17) | Specific substitutions enhance binding to wild-type and mutant RT. | L15: -11.5 Kcal/mol (WT), L17: -11.4 Kcal/mol (WT) jmchemsci.com |